molecular formula C7H6F4N2 B8659357 4-Pyridinemethanamine, 3-fluoro-2-(trifluoromethyl)-

4-Pyridinemethanamine, 3-fluoro-2-(trifluoromethyl)-

Cat. No. B8659357
M. Wt: 194.13 g/mol
InChI Key: QKQFBLVMKIDFBT-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

Zinc dust (0.63 g, 9.62 mmol) was added at RT to a solution of 3-fluoro-2-trifluoromethyl-pyridine-4-carbaldehyde oxime (0.460 g, 1.57 mmol) in acetic acid (8 mL). The reaction mixture was stirred at RT for 3 h, then filtered through a 0.45 microns filter, and the filtrate was concentrated in vacuo. The colored oily residue was partitioned between CH2Cl2 and 1N HCl, the layers were separated and the aqueous phase was extracted twice with CH2Cl2. The pH of the aqueous layer was then adjusted to pH=9 by adding a saturated aqueous NaHCO3 solution, and the resulting white suspension was extracted four times with CH2Cl2. The combined organics were dried (phase separator) and concentrated in vacuo to afford the title compound as a yellow oil. MS (LC/MS): 195.0 [M+H]+; tR (HPLC conditions c): 2.47 min.
Name
3-fluoro-2-trifluoromethyl-pyridine-4-carbaldehyde oxime
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.63 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:11]([F:14])([F:13])[F:12])=[N:4][CH:5]=[CH:6][C:7]=1[CH:8]=[N:9]O>C(O)(=O)C.[Zn]>[F:1][C:2]1[C:3]([C:11]([F:13])([F:14])[F:12])=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][NH2:9]

Inputs

Step One
Name
3-fluoro-2-trifluoromethyl-pyridine-4-carbaldehyde oxime
Quantity
0.46 g
Type
reactant
Smiles
FC=1C(=NC=CC1C=NO)C(F)(F)F
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.63 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a 0.45 microns
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The colored oily residue was partitioned between CH2Cl2 and 1N HCl
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with CH2Cl2
ADDITION
Type
ADDITION
Details
by adding a saturated aqueous NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
the resulting white suspension was extracted four times with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The combined organics were dried (phase separator)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C(=NC=CC1CN)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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